1-(4-Ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
This compound belongs to the pyrrolidin-2-one class, characterized by a five-membered lactam ring. Its structure features a 4-ethylphenyl group at the 1-position and a 3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl moiety at the 4-position of the pyrrolidinone core. The oxadiazole ring, a heterocyclic scaffold, is known for enhancing metabolic stability and binding affinity in medicinal chemistry applications .
Properties
IUPAC Name |
1-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-3-15-7-9-18(10-8-15)24-13-17(12-19(24)25)21-22-20(23-26-21)16-6-4-5-14(2)11-16/h4-11,17H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXWILKDQCUPGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C19H22N4O
- Molecular Weight : 318.41 g/mol
The compound features a pyrrolidinone core substituted with an ethylphenyl group and a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets, leading to cytotoxic effects against several cancer cell lines. For instance, a related oxadiazole derivative demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer cells .
Table 1: Anticancer Activity of Related Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(4-Ethylphenyl)-... | HT-29 | 92.4 |
| tert-butyl-1,2,4-oxadiazol... | Various (11 cell lines) | ~90 |
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of oxadiazole derivatives have been well-documented. These compounds inhibit key inflammatory mediators and pathways such as COX enzymes and cytokine release. In animal models, compounds similar to 1-(4-Ethylphenyl)-... have shown efficacy in reducing inflammation and pain response .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes:
- Inhibition of Histone Deacetylases (HDACs) : This action can lead to altered gene expression profiles associated with cancer progression.
- Interaction with Sirtuin Proteins : The compound may modulate pathways involving sirtuins, which are implicated in aging and metabolic diseases .
- Antioxidant Activity : Some studies suggest that oxadiazole derivatives possess antioxidant properties that contribute to their protective effects against cellular damage.
Case Studies
A notable study evaluated the effects of a similar oxadiazole derivative on tumor growth in vivo. The results indicated a significant reduction in tumor size in treated mice compared to controls. The mechanism was linked to apoptosis induction in cancer cells through the activation of pro-apoptotic factors .
Another investigation focused on the analgesic properties of the compound in inflammatory pain models. The findings revealed that administration led to a marked decrease in pain scores compared to placebo groups, supporting its potential use as an analgesic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the pyrrolidin-2-one core and oxadiazole/heterocyclic substituents. Key differences in substituents, physicochemical properties, and synthetic approaches are highlighted.
Structural Features
Key Observations :
- Substituent Effects : The target compound’s 4-ethylphenyl group may enhance lipophilicity compared to the methoxy () or methyl () analogs. The 3-methylphenyl group on the oxadiazole ring could sterically hinder interactions compared to simpler phenyl substituents.
- Heterocyclic Variations: describes a triazine-containing analog (1-(3-((4-Amino-6-((3-methylphenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one), which replaces the oxadiazole with a triazine ring.
Physicochemical Properties
- Solubility and LogP : The methoxy group in ’s compound (C₁₉H₁₇N₃O₃) may improve aqueous solubility compared to the ethyl or methyl groups in the target compound and ’s analog. The ethoxy group in increases molecular weight and lipophilicity (LogP ~3.5 estimated).
- Melting Points : While direct data for the target compound are unavailable, reports a melting point of 303–306°C for a structurally complex pyrazolo-pyrimidine derivative, suggesting that heterocyclic substitutions significantly influence thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
